1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its significant biological activities, particularly in the field of cancer research. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
This compound is classified as a small molecule drug candidate, primarily targeting cyclin-dependent kinase 2 and epidermal growth factor receptor. Its classification within the broader category of pyrazolo[3,4-d]pyrimidines highlights its potential therapeutic applications in oncology and other areas of medicinal chemistry.
The synthesis of 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several synthetic routes. A common method involves the condensation of 3-chlorobenzaldehyde with propylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the final pyrazolo[3,4-d]pyrimidine structure.
Technical Details:
The molecular formula of 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C13H14ClN5. The compound features a pyrazolo[3,4-d]pyrimidine ring system substituted with a propyl group and a chlorophenyl group.
1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in various chemical reactions that enhance its utility in medicinal chemistry:
Technical Details:
The primary mechanism of action for 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of cyclin-dependent kinase 2 and epidermal growth factor receptor.
Data:
This compound has demonstrated significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells .
Relevant Data:
The cytotoxicity profile indicates that the compound's effectiveness can vary based on concentration and environmental factors during experiments.
1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine shows promise in various scientific applications:
The pyrazolo[3,4-d]pyrimidine nucleus represents a privileged scaffold in drug discovery due to its structural mimicry of purine bases, particularly adenine. This bicyclic heteroaromatic system serves as a bioisostere that competitively occupies the adenine-binding pocket of ATP-binding sites in kinase domains. The core structure features three key nitrogen atoms (N1, N4, and N8) that enable critical hydrogen-bonding interactions with kinase hinge regions, analogous to the N1 and N6 amino group interactions of adenine [1] [6]. The planar geometry facilitates π-π stacking interactions within hydrophobic pockets, while its synthetic versatility allows strategic decoration at C1, C3, N2, and C4 positions to modulate target affinity, selectivity, and pharmacokinetic properties .
This scaffold demonstrates remarkable "target promiscuity" – minor structural modifications redirect binding specificity across diverse kinase families. For example, ibrutinib (an FDA-approved Bruton's tyrosine kinase inhibitor) shares this core but exhibits distinct target profiles compared to EGFR- or CDK-targeting derivatives [6]. The inherent physicochemical challenges, particularly poor aqueous solubility (often <10 µM) due to high lipophilicity (cLogP typically >3), necessitate formulation strategies like liposomal encapsulation or albumin nanoparticle delivery to improve bioavailability .
Table 1: Key Positions for Structural Modification of Pyrazolo[3,4-d]Pyrimidine Core
Position | Functional Role | Common Substitutions | Impact on Properties |
---|---|---|---|
N1 | Anchors hydrophobic groups | Aryl, alkyl, benzyl | Modulates kinase selectivity & potency |
C3 | Occupies ribose-binding pocket | H, methyl, halogens | Influences solubility & metabolism |
C4 | Critical hinge-binding region | Amino, ether, thioether groups | Governs ATP-competitive binding |
C6 | Extends toward solvent-exposed regions | H, halogens, small alkyls | Fine-tunes selectivity & solubility |
The strategic incorporation of 1-(3-chlorophenyl) and N-propyl groups at the N1 and C4 positions, respectively, optimizes target engagement and cellular penetration for kinase inhibition. The 3-chlorophenyl moiety at N1 projects into hydrophobic region I of kinase domains, where the halogen atom:
Molecular docking analyses reveal that the meta-chloro position maximizes steric complementarity with subpockets in EGFR and DDR1 kinases, whereas ortho or para substitution diminishes activity by disrupting optimal spatial alignment [8] . Concurrently, the N4-propylamine chain:
Structure-activity relationship (SAR) studies demonstrate that elongation beyond propyl (e.g., butyl) or branching reduces potency by ~5-10 fold, likely due to steric clashes with the hydrophobic region II backbone. Similarly, replacement of chlorine with bulkier halogens (bromine, iodine) or electron-donating groups (methyl, methoxy) diminishes inhibitory activity, confirming the optimal electronic and steric profile of the 3-chlorophenyl configuration [2] [8].
1-(3-Chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies the therapeutic application of pyrazolopyrimidines in oncology through multi-kinase inhibition. The compound demonstrates dual inhibitory activity against epidermal growth factor receptor (EGFR) and discoidin domain receptor 1 (DDR1) – validated targets in epithelial cancers and tumor microenvironment remodeling [1] . Against EGFRWT, it exhibits IC50 values of 16-50 nM, while retaining submicromolar activity against the resistant EGFRT790M mutant (IC50 = 236 nM) [1] [2].
The anticancer mechanism involves:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4